molecular formula C19H17N3O5 B11045745 (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

(4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

Cat. No. B11045745
M. Wt: 367.4 g/mol
InChI Key: LLFXROGGVAAOLY-LFIBNONCSA-N
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Description

(4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, nitro compounds, and amino acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethylidene group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Substitution reactions might occur at the aromatic rings, especially the methoxy and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions might use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the aminoethylidene group could produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(1-Aminoethylidene)-1-phenyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione
  • (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione
  • (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and nitro groups on the aromatic rings can lead to distinct electronic and steric effects, differentiating it from similar compounds.

properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

(4E)-4-(1-aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H17N3O5/c1-11(20)16-17(12-4-3-5-14(10-12)22(25)26)21(19(24)18(16)23)13-6-8-15(27-2)9-7-13/h3-10,17H,20H2,1-2H3/b16-11+

InChI Key

LLFXROGGVAAOLY-LFIBNONCSA-N

Isomeric SMILES

C/C(=C\1/C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])/N

Canonical SMILES

CC(=C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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